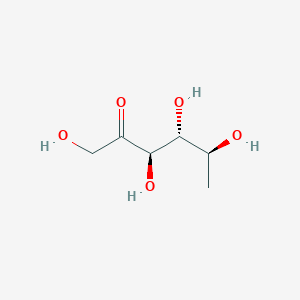

L-fuculose

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,5S)-1,3,4,5-tetrahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNPNKJXABGCRC-LFRDXLMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H](C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13074-08-3 | |

| Record name | L-Fuculose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Central Role of L-Fuculose in Prokaryotic L-Fucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-fuculose is a key ketose intermediate in the catabolism of L-fucose (B3030135), a deoxyhexose sugar abundant in various biological niches and utilized by a diverse range of prokaryotes. The metabolic fate of L-fuculose is intricately linked to the physiological state and genetic makeup of the organism, influencing everything from central carbon metabolism to host-microbe interactions. This technical guide provides an in-depth exploration of the biological role of L-fuculose in prokaryotes, with a focus on the well-characterized pathways in Escherichia coli and notable variations in other bacterial species. We present a comprehensive overview of the enzymatic reactions involving L-fuculose, the genetic regulation of its metabolic pathways, and detailed experimental protocols for the characterization of key enzymes. This guide is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and exploit L-fucose metabolism in prokaryotes.

Introduction

L-fucose is a 6-deoxy-L-galactose that is a significant component of various glycoconjugates in both eukaryotes and prokaryotes, including bacterial cell walls and the mucin lining the intestinal tract of mammals.[1][2] The ability to utilize L-fucose as a carbon and energy source confers a competitive advantage to many bacteria, particularly those inhabiting the mammalian gut.[2] Central to the catabolism of L-fucose is its isomerization to L-fuculose. This pivotal step channels the sugar into a conserved metabolic pathway that ultimately yields intermediates for glycolysis and, under certain conditions, fermentation products. Understanding the intricacies of L-fuculose metabolism is therefore crucial for elucidating the metabolic capabilities of various prokaryotes and their interactions with their environment and hosts.

The Canonical L-Fucose Metabolic Pathway in Escherichia coli

In Escherichia coli, the catabolism of L-fucose proceeds through a well-defined phosphorylative pathway, with L-fuculose as a central intermediate. The genes encoding the enzymes for this pathway are organized into the fuc regulon, which consists of the fucPIK and fucAO operons.[3][4]

The pathway can be summarized in the following steps:

-

Uptake: L-fucose is transported into the cell by the L-fucose permease (FucP).

-

Isomerization: Intracellular L-fucose is converted to L-fuculose by L-fucose isomerase (FucI).[5]

-

Phosphorylation: L-fuculose is then phosphorylated at the C1 position by L-fuculokinase (FucK), yielding L-fuculose-1-phosphate.[6][7] This step requires ATP.

-

Aldol Cleavage: Finally, L-fuculose-1-phosphate aldolase (B8822740) (FucA) cleaves L-fuculose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde.[8][9]

DHAP enters the glycolytic pathway, while the fate of L-lactaldehyde is dependent on the presence of oxygen. Under aerobic conditions, it is oxidized to lactate (B86563), which can then be further metabolized.[10][11] In anaerobic environments, L-lactaldehyde is reduced to L-1,2-propanediol, which is often excreted as a fermentation product.[10][12]

Enzymology of L-Fuculose Metabolism

The enzymes responsible for the conversion of L-fuculose are highly specific and efficient. Their kinetic properties have been studied in various prokaryotes.

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Optimal pH | Optimal Temp (°C) | Cofactor | Reference |

| Escherichia coli | L-fucose | 45 | - | - | 7.6-10.6 | - | Mn2+ | [5] |

| Escherichia coli | D-arabinose | 280 | - | - | 7.6-10.6 | - | Mn2+ | [5] |

| Caldanaerobius polysaccharolyticus | L-fucose | 94.2 | 397.6 | 4.22 | 6.5 | 55 | Mn2+ | [13] |

| Caldicellulosiruptor saccharolyticus | L-fucose | 140 | 198.5 | 1.42 | 7.0 | 75 | Mn2+ | [14] |

| Raoultella sp. | L-fuculose | - | - | - | 10 | 40 | Mn2+ | [15] |

| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Cofactor | Reference |

| Escherichia coli K12 | L-fuculose | - | - | 7.8 | Divalent metal cation | [16] |

| Escherichia coli O157:H7 | L-fuculose | - | - | - | Divalent metal cation | [7] |

| Organism | Substrate | Km (mM) | Reference |

| Methanococcus jannaschii | Dihydroxyacetone phosphate (DHAP) | 0.09 | [1] |

| Methanococcus jannaschii | DL-glyceraldehyde | 0.74 | [1] |

| Klebsiella pneumoniae | L-fuculose-1-phosphate | Strong preference | [17] |

Regulation of the fuc Regulon in Escherichia coli

The expression of the fuc genes is tightly regulated to ensure that L-fucose is metabolized only when it is available and needed. This regulation occurs at the transcriptional level and involves both a specific regulator, FucR, and a global regulator, the cAMP receptor protein (CRP).[3][18][19]

The inducer for the fuc regulon is L-fuculose-1-phosphate, the product of the L-fuculokinase reaction.[3] In the presence of L-fuculose-1-phosphate, the FucR protein acts as a positive regulator, binding to specific operator sites in the promoters of the fucPIK and fucAO operons and activating their transcription.[3][18]

The global regulator CRP, complexed with cyclic AMP (cAMP), also plays a crucial role in the activation of the fuc operons.[3][18][20] The CRP-cAMP complex binds to CRP binding sites within the fuc promoters, and its binding is essential for high-level transcription.[3][18] Recent studies have shown that FucR may function to facilitate the binding of CRP to its upstream site, which in turn recruits RNA polymerase.[3][21]

Caption: Regulation of the fuc operons in Escherichia coli.

Alternative L-Fucose Metabolic Pathways in Other Prokaryotes

While the phosphorylative pathway is common, some prokaryotes utilize alternative, non-phosphorylative routes for L-fucose catabolism. These pathways are particularly prevalent in anaerobic and pathogenic bacteria.[10]

Non-Phosphorylative Pathway in Campylobacter jejuni and Veillonella ratti

In some bacteria, such as Campylobacter jejuni and Veillonella ratti, a non-phosphorylating pathway has been identified.[10][22] This pathway involves the direct oxidation of L-fucose to L-fucono-1,5-lactone, followed by hydrolysis to L-fuconate. Subsequent enzymatic steps lead to the formation of pyruvate (B1213749) and L-lactaldehyde.[10] The genes for this pathway are often found in a distinct gene cluster from the canonical fuc operon.[22]

Anaerobic Metabolism and 1,2-Propanediol Production

Under anaerobic conditions, the L-lactaldehyde produced from L-fuculose-1-phosphate cleavage can be reduced to L-1,2-propanediol by the enzyme propanediol (B1597323) oxidoreductase (FucO).[10][12] This reaction serves to regenerate NAD+ from NADH, which is crucial for maintaining redox balance during fermentation.[12] In some bacteria, such as Clostridium species, 1,2-propanediol can be further metabolized.[13][23][24][25]

Caption: Comparative overview of L-fucose metabolic pathways in prokaryotes.

Experimental Protocols

Assay for L-Fucose Isomerase Activity

This protocol is based on the cysteine-carbazole method to quantify the ketose (L-fuculose) produced from the aldose (L-fucose).

Materials:

-

L-fucose solution (e.g., 100 mM in water)

-

Enzyme preparation (cell-free extract or purified FucI)

-

Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5, containing 1 mM MnCl2)

-

70% (v/v) Sulfuric acid

-

Cysteine hydrochloride solution (1.5 mg/mL in water, freshly prepared)

-

Carbazole (B46965) solution (0.12% w/v in absolute ethanol, freshly prepared)

-

L-fuculose standard solutions for calibration curve

Procedure:

-

Prepare reaction mixtures containing reaction buffer and L-fucose substrate.

-

Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme preparation.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding them to a tube containing 70% sulfuric acid, kept on ice.

-

To the acid-quenched samples, add the cysteine hydrochloride solution and mix.

-

Add the carbazole solution, mix, and incubate at room temperature for a defined period (e.g., 30 minutes) to allow color development.

-

Measure the absorbance of the samples at 540 nm.

-

Quantify the amount of L-fuculose produced by comparing the absorbance to a standard curve prepared with known concentrations of L-fuculose.

Coupled Spectrophotometric Assay for L-Fuculokinase Activity

This assay couples the production of ADP from the L-fuculokinase (FucK) reaction to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Materials:

-

L-fuculose solution

-

ATP solution

-

Phosphoenolpyruvate (PEP) solution

-

NADH solution

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Enzyme preparation (cell-free extract or purified FucK)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 50 mM KCl)

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, L-fuculose, ATP, PEP, NADH, PK, and LDH.

-

Equilibrate the mixture to the desired temperature in a spectrophotometer.

-

Initiate the reaction by adding the enzyme preparation (FucK).

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the L-fuculokinase activity. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

Coupled Spectrophotometric Assay for L-Fuculose-1-Phosphate Aldolase Activity

This assay measures the cleavage of L-fuculose-1-phosphate by monitoring the conversion of one of the products, dihydroxyacetone phosphate (DHAP), to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (G3PDH), which is coupled to the oxidation of NADH.

Materials:

-

L-fuculose-1-phosphate solution

-

NADH solution

-

Glycerol-3-phosphate dehydrogenase (G3PDH)

-

Enzyme preparation (cell-free extract or purified FucA)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, L-fuculose-1-phosphate, NADH, and G3PDH.

-

Equilibrate the mixture to the desired temperature in a spectrophotometer.

-

Initiate the reaction by adding the enzyme preparation (FucA).

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is directly proportional to the rate of DHAP production and thus to the L-fuculose-1-phosphate aldolase activity.

Caption: General experimental workflow for enzyme activity assays.

Conclusion and Future Directions

L-fuculose stands as a critical metabolic node in the prokaryotic utilization of L-fucose. The elucidation of the pathways involving L-fuculose has provided significant insights into bacterial metabolism, gene regulation, and adaptation to diverse environments. For drug development professionals, the enzymes of the L-fucose metabolic pathway, particularly those unique to pathogenic bacteria, represent potential targets for novel antimicrobial agents. Furthermore, the ability of certain gut commensals to efficiently metabolize fucose highlights the importance of this sugar in shaping the gut microbiome and influencing host health.

Future research should focus on a more comprehensive characterization of L-fuculose metabolism across a wider range of prokaryotic species, including extremophiles and uncultured bacteria. The discovery of novel enzymes and regulatory mechanisms will not only expand our fundamental knowledge but also provide new tools for biotechnological applications, such as the synthesis of rare sugars and biofuels. The continued development of advanced analytical techniques for the in vivo quantification of metabolites like L-fuculose and L-fuculose-1-phosphate will be instrumental in achieving a systems-level understanding of L-fucose metabolism in prokaryotes.

References

- 1. Kinetic mechanism of fuculose-1-phosphate aldolase from the hyperthermophilic archaeon Methanococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fermentative Metabolism of Bacillus subtilis: Physiology and Regulation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mutant crp allele that differentially activates the operons of the fuc regulon in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Bacillus subtilis Metabolism and Energetics in Carbon-Limited and Excess-Carbon Chemostat Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Comparative Analysis of L-Fucose Utilization and Its Impact on Growth and Survival of Campylobacter Isolates [frontiersin.org]

- 9. Identification of the CRP regulon using in vitro and in vivo transcriptional profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Glucose Kinase of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijbbku.com [ijbbku.com]

- 14. researchgate.net [researchgate.net]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural characterization of an L-fuculose-1-phosphate aldolase from Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comprehensive Characterization of fucAO Operon Activation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. L-fuculose-phosphate aldolase - Wikipedia [en.wikipedia.org]

- 20. Functional Interactions between the Carbon and Iron Utilization Regulators, Crp and Fur, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The Transcriptional Regulators of the CRP Family Regulate Different Essential Bacterial Functions and Can Be Inherited Vertically and Horizontally - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Studies on Anaerobic Bacteria: XII. The Fermentation Products of Clostridium Thermosaccharolyticum - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Industrial Fermentation Process and Clostridium Species Used to Produce Biobutanol [mdpi.com]

- 25. Studies on Anaerobic Bacteria: XII. The Fermentation Products of Clostridium Thermosaccharolyticum - PubMed [pubmed.ncbi.nlm.nih.gov]

The L-Fuculose Pathway: From Discovery to Initial Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The catabolism of L-fucose (B3030135), a deoxyhexose sugar prevalent in various glycoconjugates, proceeds through a specialized metabolic route known as the L-fuculose pathway. The elucidation of this pathway in bacteria, particularly Escherichia coli, has been a cornerstone in understanding microbial carbohydrate metabolism. This technical guide provides a comprehensive overview of the discovery and initial characterization of the core enzymatic steps of the L-fuculose pathway, detailing the key enzymes, their kinetic properties, and the experimental protocols that were instrumental in their discovery. Furthermore, it delves into the genetic regulation of the operons governing this pathway.

The Core Enzymatic Cascade

The L-fuculose pathway comprises a three-step enzymatic conversion of L-fucose into intermediates that can enter central glycolysis. The initial discovery and characterization of these enzymes were pivotal in defining the metabolic logic of L-fucose utilization.

L-Fucose Isomerase (EC 5.3.1.25)

The first committed step in the pathway is the isomerization of L-fucose to L-fuculose, catalyzed by L-fucose isomerase. The initial evidence for this enzymatic conversion was provided by Green and Cohen in 1956, who demonstrated the formation of a ketose from L-fucose in extracts of E. coli.

L-Fuculokinase (EC 2.7.1.51)

Following isomerization, L-fuculose is phosphorylated to L-fuculose-1-phosphate by L-fuculokinase, an ATP-dependent enzyme. The purification and properties of this kinase were first described by Heath and Ghalambor in 1962.

L-Fuculose-1-Phosphate Aldolase (B8822740) (EC 4.1.2.17)

The final step of the core pathway is the cleavage of L-fuculose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde, catalyzed by L-fuculose-1-phosphate aldolase. This reaction was characterized by Ghalambor and Heath in 1962, linking L-fucose metabolism to glycolysis through the production of DHAP.

Genetic Regulation of the L-Fuculose Pathway: The fuc Regulon

The genes encoding the enzymes of the L-fuculose pathway in E. coli are organized into a regulon, primarily composed of the fucPIK and fucAO operons. The expression of these operons is tightly controlled by the activator protein FucR and the global catabolite repressor protein (CRP).[1][2]

-

fucPIK operon: Encodes for L-fucose permease (fucP), L-fucose isomerase (fucI), and L-fuculokinase (fucK).

-

fucAO operon: Encodes for L-fuculose-1-phosphate aldolase (fucA) and propanediol (B1597323) oxidoreductase (fucO).[2]

The transcription of both operons is positively regulated by FucR, whose activity is induced by the pathway intermediate L-fuculose-1-phosphate.[2] Additionally, the expression of the fuc regulon is subject to catabolite repression, mediated by the binding of the cAMP-CRP complex to specific sites in the promoter regions.[1][3] Recent studies have identified two CRP binding sites and two FucR binding sites in the regulatory region of the fucAO operon, highlighting a complex interplay in transcriptional activation.[1]

Quantitative Data from Initial Characterization

The following tables summarize the key quantitative data from the initial characterization of the L-fuculose pathway enzymes.

Table 1: Kinetic Parameters of L-Fucose Pathway Enzymes

| Enzyme | Organism | Substrate | Km (mM) | Vmax (units/mg) | Optimal pH |

| L-Fucose Isomerase | Raoultella sp. | L-Fuculose | - | 115.3 | 10 |

| L-Fucose Isomerase | Raoultella sp. | D-Ribulose | - | 127.3 | 10 |

| L-Fucose Isomerase | Raoultella sp. | L-Fucose | - | 21.0 | 10 |

| L-Fuculokinase | E. coli | L-Fuculose | - | - | 7.8 |

| L-Fuculose-1-Phosphate Aldolase | E. coli | L-Fuculose-1-Phosphate | - | - | - |

Note: Quantitative kinetic data from the earliest publications are not always available in standardized units. The data for L-Fucose Isomerase from Raoultella sp. is from a more recent characterization and is provided for comparative purposes.[1]

Table 2: Substrate Specificity of L-Fucose Isomerase from Raoultella sp.[1]

| Substrate | Relative Activity (%) |

| L-Fuculose | 100 |

| D-Ribulose | 110.4 |

| L-Fucose | 18.2 |

| D-Arabinose | 6.8 |

| L-Arabinose | 4.1 |

| D-Xylose | 5.0 |

| D-Galactose | 4.5 |

| D-Fructose | 9.4 |

| L-Sorbose | 0 |

Experimental Protocols from Initial Characterizations

The following are detailed methodologies for the key experiments cited in the initial discovery of the L-fuculose pathway enzymes.

Assay for L-Fucose Isomerase Activity

This protocol is based on the method described by Green and Cohen (1956) for the enzymatic conversion of L-fucose to L-fuculose.

Principle: The formation of the ketose, L-fuculose, is measured by its reaction with cysteine-carbazole reagent, which produces a characteristic color that can be quantified spectrophotometrically.

Reagents:

-

L-Fucose solution (e.g., 0.1 M)

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

Enzyme extract (cell-free extract of E. coli grown on L-fucose)

-

Cysteine hydrochloride solution (1.5% in water)

-

Sulfuric acid (86%)

-

Carbazole (B46965) solution (0.12% in absolute ethanol)

Procedure:

-

Enzyme Reaction:

-

In a test tube, combine 0.5 ml of L-fucose solution, 1.0 ml of phosphate buffer, and 0.5 ml of enzyme extract.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by heating the tube in a boiling water bath for 2 minutes.

-

Centrifuge to remove precipitated protein.

-

-

Colorimetric Assay:

-

To 1.0 ml of the supernatant, add 0.2 ml of cysteine hydrochloride solution.

-

Carefully add 6.0 ml of 86% sulfuric acid and mix thoroughly.

-

Heat the mixture in a boiling water bath for 3 minutes.

-

Cool to room temperature.

-

Add 0.2 ml of carbazole solution and mix.

-

Allow the color to develop for 2 hours at room temperature.

-

Measure the absorbance at 540 nm against a reagent blank.

-

Calculation: The amount of L-fuculose formed is determined by comparing the absorbance to a standard curve prepared with known concentrations of a ketose sugar.

Assay for L-Fuculokinase Activity

This protocol is adapted from the work of Heath and Ghalambor (1962) on the purification and properties of L-fuculokinase.

Principle: The activity of L-fuculokinase is determined by measuring the amount of ADP produced in the phosphorylation of L-fuculose. The ADP is coupled to the oxidation of NADH through the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions, and the decrease in absorbance at 340 nm is monitored.

Reagents:

-

Tris-HCl buffer (e.g., 0.1 M, pH 7.8)

-

L-Fuculose solution

-

ATP solution

-

MgCl₂ solution

-

Phosphoenolpyruvate (PEP) solution

-

NADH solution

-

Pyruvate kinase

-

Lactate dehydrogenase

-

Enzyme preparation (purified L-fuculokinase)

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, L-fuculose, ATP, MgCl₂, PEP, and NADH.

-

Add pyruvate kinase and lactate dehydrogenase to the mixture.

-

Initiate the reaction by adding the L-fuculokinase preparation.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).

Calculation: The rate of NADH oxidation is directly proportional to the L-fuculokinase activity. The molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) is used to calculate the enzyme activity.

Assay for L-Fuculose-1-Phosphate Aldolase Activity

This protocol is based on the method described by Ghalambor and Heath (1962).

Principle: The cleavage of L-fuculose-1-phosphate yields dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. The DHAP produced is reduced to α-glycerophosphate by α-glycerophosphate dehydrogenase, with the concomitant oxidation of NADH. The decrease in absorbance at 340 nm is measured.

Reagents:

-

Tris-HCl buffer (e.g., 0.1 M, pH 7.5)

-

L-Fuculose-1-phosphate solution

-

NADH solution

-

α-Glycerophosphate dehydrogenase

-

Enzyme preparation (purified L-fuculose-1-phosphate aldolase)

Procedure:

-

In a cuvette, combine Tris-HCl buffer, L-fuculose-1-phosphate, and NADH.

-

Add α-glycerophosphate dehydrogenase to the mixture.

-

Start the reaction by adding the L-fuculose-1-phosphate aldolase preparation.

-

Monitor the decrease in absorbance at 340 nm at a constant temperature.

Calculation: The rate of NADH oxidation is proportional to the aldolase activity.

Visualizations

L-Fuculose Pathway Diagram

References

- 1. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Characterization of fucAO Operon Activation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mutant crp allele that differentially activates the operons of the fuc regulon in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Fuculose: A Pivotal Intermediate in L-Fucose Catabolism - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose, a deoxyhexose sugar, is a crucial monosaccharide in various biological processes, from cell adhesion and signaling to host-microbe interactions in the gut.[1][2] The catabolism of L-fucose, particularly in bacteria, proceeds through a well-defined pathway where L-fuculose emerges as a central intermediate. Understanding the enzymes and regulatory mechanisms governing this pathway is of significant interest for basic research and for the development of novel therapeutics targeting fucose metabolism, which has implications in areas such as oncology and infectious diseases.[3][4] This technical guide provides an in-depth overview of the L-fucose catabolic pathway, focusing on the generation and subsequent conversion of L-fuculose, and offers detailed experimental protocols for studying this metabolic route.

The Core Pathway: From L-Fucose to Central Metabolism

The catabolism of L-fucose to intermediates of central metabolism is primarily carried out by a series of enzymatic reactions encoded by the fuc operon in many bacteria, including Escherichia coli.[5][6] The pathway can be dissected into three key stages centered around L-fuculose.

-

Isomerization of L-Fucose to L-Fuculose: The pathway is initiated by the enzyme L-fucose isomerase (EC 5.3.1.25), which catalyzes the reversible isomerization of L-fucose to L-fuculose.[7][8] This aldose-to-ketose conversion is a critical step for preparing the sugar for subsequent phosphorylation.

-

Phosphorylation of L-Fuculose: The resulting L-fuculose is then phosphorylated by L-fuculokinase (EC 2.7.1.51) at the C1 position, yielding L-fuculose-1-phosphate.[9][10] This reaction consumes one molecule of ATP and is essential for trapping the sugar intermediate within the cell.

-

Aldol Cleavage of L-Fuculose-1-Phosphate: The final step in the core pathway involves the cleavage of L-fuculose-1-phosphate by L-fuculose-1-phosphate aldolase (B8822740) (EC 4.1.2.17). This reaction produces two three-carbon compounds: dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde.[11][12][13] DHAP can directly enter glycolysis, while L-lactaldehyde can be further metabolized.

The expression of the genes encoding these enzymes (fucI, fucK, and fucA, respectively) is tightly regulated, often by a transcriptional activator (FucR) that is induced by L-fuculose-1-phosphate.[6][14][15]

Quantitative Data on Key Enzymes

The efficiency of the L-fucose catabolic pathway is dictated by the kinetic properties of its constituent enzymes. The following tables summarize key kinetic parameters for L-fucose isomerase, L-fuculokinase, and L-fuculose-1-phosphate aldolase from various sources.

Table 1: Kinetic Parameters of L-Fucose Isomerase (EC 5.3.1.25)

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| Caldanaerobius polysaccharolyticus | L-Fucose | 94.2 | 397.6 | 4.2 | [16] |

| Raoultella sp. | L-Fuculose | 1.9-fold lower than D-ribulose | 1.2-fold lower than D-ribulose | - | [17] |

Table 2: Kinetic Parameters of L-Fuculokinase (EC 2.7.1.51)

| Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| Data not sufficiently available in search results. | L-Fuculose | - | - |

Table 3: Kinetic Parameters of L-Fuculose-1-Phosphate Aldolase (EC 4.1.2.17)

| Organism | Substrate | Km (mM) | Reference |

| Methanococcus jannaschii | Dihydroxyacetone phosphate (DHAP) | 0.09 | [18] |

| Methanococcus jannaschii | DL-glyceraldehyde | 0.74 | [18] |

Experimental Protocols

Assay for L-Fucose Isomerase Activity

This protocol describes a method to determine the activity of L-fucose isomerase by measuring the formation of L-fuculose from L-fucose.

Principle: The enzyme activity is determined by quantifying the amount of L-fucose converted to L-fuculose over a specific time. The product can be measured using various methods, including colorimetric assays or chromatographic techniques. A common method involves a coupled enzymatic reaction where the product is further converted, leading to a change in absorbance.

Materials:

-

Purified L-fucose isomerase

-

L-fucose solution (e.g., 1 M stock in water)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl2)

-

Stopping solution (e.g., 0.1 M HCl)

-

Detection reagent (e.g., cysteine-carbazole-sulfuric acid reagent for ketose determination)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and L-fucose at the desired concentration.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified L-fucose isomerase.

-

Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stopping solution.

-

Quantify the amount of L-fuculose formed using a suitable method. For the cysteine-carbazole method, add the reagent and measure the absorbance at a specific wavelength (e.g., 540 nm) after color development.

-

Calculate the enzyme activity based on a standard curve of L-fuculose. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of L-fuculose per minute under the specified conditions.

Coupled Enzyme Assay for L-Fuculokinase Activity

This protocol utilizes a coupled enzyme system to continuously measure the activity of L-fuculokinase.

Principle: The ADP produced from the phosphorylation of L-fuculose by L-fuculokinase is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the L-fuculokinase activity.

Materials:

-

Purified L-fuculokinase

-

L-fuculose solution

-

ATP solution

-

Coupled enzyme assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM phosphoenolpyruvate, 0.2 mM NADH, and saturating concentrations of pyruvate kinase and lactate dehydrogenase)

-

Spectrophotometer with temperature control

Procedure:

-

Prepare the coupled enzyme assay buffer containing all components except L-fuculose and ATP.

-

Add a known amount of purified L-fuculokinase to the assay buffer in a cuvette and pre-incubate at the desired temperature.

-

Initiate the reaction by adding L-fuculose and ATP to the cuvette.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

Determine the L-fuculokinase activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Assay for L-Fuculose-1-Phosphate Aldolase Activity

This protocol measures the activity of L-fuculose-1-phosphate aldolase by quantifying the formation of DHAP.

Principle: The cleavage of L-fuculose-1-phosphate produces DHAP and L-lactaldehyde. The DHAP formed can be measured in a coupled reaction with triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, which leads to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Materials:

-

Purified L-fuculose-1-phosphate aldolase

-

L-fuculose-1-phosphate solution

-

Aldolase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.2 mM NADH, and saturating concentrations of triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)

-

Spectrophotometer with temperature control

Procedure:

-

Prepare the aldolase assay buffer containing all components except L-fuculose-1-phosphate.

-

Add a known amount of purified L-fuculose-1-phosphate aldolase to the assay buffer in a cuvette and pre-incubate.

-

Initiate the reaction by adding L-fuculose-1-phosphate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of the reaction from the linear portion of the curve.

-

Determine the aldolase activity using the molar extinction coefficient of NADH.

Metabolite Analysis by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify L-fucose and its catabolic intermediates. Different types of columns and detection methods can be employed depending on the specific metabolites of interest.

Sample Preparation:

-

Quench metabolic activity in bacterial cultures rapidly, for example, by adding cold methanol.

-

Extract intracellular metabolites using a suitable solvent (e.g., a mixture of methanol, chloroform, and water).

-

Centrifuge to remove cell debris and collect the supernatant.

-

Dry the supernatant and resuspend in a solvent compatible with the HPLC mobile phase.

HPLC Conditions (Example for L-fucose):

-

Column: A carbohydrate analysis column (e.g., Prevail Carbohydrate ES).

-

Mobile Phase: Acetonitrile and water gradient.

-

Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.

-

Quantification: Based on a standard curve of known concentrations of L-fucose and other intermediates.

Signaling Pathways and Experimental Workflows

L-Fucose Catabolic Pathway

Caption: The L-fucose catabolic pathway, highlighting the central intermediate L-fuculose.

Experimental Workflow for Enzyme Kinetic Analysis

Caption: A generalized workflow for determining enzyme kinetic parameters.

Conclusion and Future Directions

The catabolism of L-fucose via the L-fuculose intermediate is a fundamental metabolic pathway in many microorganisms. A thorough understanding of the enzymes involved, their kinetics, and the regulation of the pathway is essential for a variety of research and development applications. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this pathway. Future research may focus on the discovery and characterization of novel inhibitors of the L-fucose catabolic enzymes for therapeutic purposes, as well as on the metabolic engineering of microorganisms for the efficient conversion of fucose-containing biomass into valuable bioproducts. The role of L-fucose metabolism in the complex interplay between the host and the gut microbiota also remains a fertile area for investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. andrew.cmu.edu [andrew.cmu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive Characterization of fucAO Operon Activation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. static.igem.org [static.igem.org]

- 9. Intracellular metabolite concentrations in gl - Bacteria Escherichia coli - BNID 104679 [bionumbers.hms.harvard.edu]

- 10. Metabolomic and Transcriptomic Analyses of Escherichia coli for Efficient Fermentation of L-Fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anomalous N-glycan structures with an internal fucose branched to GlcA and GlcN residues isolated from a Mollusk shell-forming fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-fuculose-phosphate aldolase - Wikipedia [en.wikipedia.org]

- 13. Comprehensive Characterization of fucAO Operon Activation in Escherichia coli [escholarship.org]

- 14. Fucose Sensing Regulates Bacterial Intestinal Colonization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 17. Kinetic mechanism of fuculose-1-phosphate aldolase from the hyperthermophilic archaeon Methanococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

Natural occurrence and sources of L-fuculose

An In-depth Technical Guide to the Natural Occurrence and Sources of L-Fuculose

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-fuculose (6-deoxy-L-tagatose) is a deoxyketohexose and a critical metabolic intermediate in the catabolism of L-fucose (B3030135). While not abundant in a free state in nature, its presence is intrinsically linked to the microbial and mammalian processing of L-fucose, a widely distributed monosaccharide. This guide provides a comprehensive overview of the natural occurrence of L-fuculose, focusing on its metabolic origins. It details the enzymatic pathways responsible for its formation, presents quantitative data on its synthesis, and outlines experimental protocols for its production and analysis.

Natural Occurrence and Sources

L-fuculose is primarily found as a transient intracellular metabolite in organisms that utilize L-fucose as a carbon source.[1] Its natural occurrence is therefore not defined by its presence in environmental sources, but rather by its formation within specific biological contexts.

-

Microbial Metabolism: The most significant context for L-fuculose occurrence is within bacteria that metabolize L-fucose. This includes a wide range of microorganisms, particularly those in the gut microflora.[2] Well-studied examples include Escherichia coli, Campylobacter jejuni, Klebsiella aerogenes, and species of Raoultella and Paenibacillus.[2][3][4][5] These organisms possess the necessary enzymatic machinery to convert L-fucose, derived from dietary or host-secreted glycans, into L-fuculose.

-

Mammalian Metabolism: L-fuculose is also recognized as a human metabolite, arising from the breakdown of endogenous and dietary glycoproteins and glycolipids that contain L-fucose.[6]

-

Primary Sources of L-Fucose: The direct precursor, L-fucose, is abundant in nature as a terminal component of complex glycans.[7] Key natural sources of L-fucose include:

-

Marine Algae (Seaweed): Brown seaweeds like Undaria pinnatifida are rich in fucose-containing polysaccharides, notably fucoidan (B602826).[5]

-

Microbial Exopolysaccharides: Many bacteria produce fucose-rich extracellular polysaccharides.[7][8]

-

Mammalian Glycoconjugates: L-fucose is a key component of glycoproteins and glycolipids on cell surfaces and in bodily fluids, including human milk oligosaccharides (HMOs).[7]

-

Due to its role as a metabolic intermediate, L-fuculose is described as being scarce in nature in its free form.[7] For research and development, it is typically produced enzymatically from its more accessible precursor, L-fucose.

Metabolic Pathway: The L-Fucose Catabolic Route

L-fuculose is a central molecule in the widely conserved L-fucose catabolic pathway. The process begins with the transport of L-fucose into the cell, followed by a three-step enzymatic conversion to metabolites that can enter central glycolysis.

-

Isomerization: L-fucose is converted to L-fuculose. This reversible reaction is catalyzed by L-fucose isomerase (FucI) .[9][10]

-

Phosphorylation: L-fuculose is then phosphorylated to L-fuculose-1-phosphate by the enzyme L-fuculose kinase (FucK) , an ATP-dependent reaction.[2][9]

-

Aldol Cleavage: Finally, L-fuculose-1-phosphate aldolase (B8822740) (FucA) cleaves L-fuculose-1-phosphate into two products: dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde.[3][11][12]

DHAP directly enters the glycolytic pathway. L-lactaldehyde can be further metabolized, for instance, by being reduced to 1,2-propanediol under anaerobic conditions by propanediol (B1597323) oxidoreductase.[3][10] Notably, the true inducer for the expression of the fuc operon genes in bacteria is not L-fucose itself, but the downstream metabolite L-fuculose-1-phosphate.[3][4][13]

Quantitative Data: Enzymatic Production of L-Fuculose

Direct quantification of L-fuculose in natural samples is rarely reported due to its low concentration and transient nature. The most relevant quantitative data comes from studies on the enzymatic isomerization of L-fucose. The tables below summarize key findings from the characterization of L-fucose isomerases used for L-fuculose production.

| Enzyme Source | Substrate | Substrate Conc. (g/L) | Product | Conversion Ratio (%) | Final Conc. (g/L) | Reference |

| Paenibacillus rhizosphaerae | Commercial L-Fucose | 100 | L-Fuculose | ~30% | ~30.2 | [5] |

| Paenibacillus rhizosphaerae | Hydrolyzed Fucoidan* | 100 | L-Fuculose | ~6% | ~5.6 | [5] |

| Raoultella sp. | L-Fuculose | Not specified | L-Fucose | ~90% (at equilibrium) | Not applicable | [7] |

*Hydrolyzed fucoidan from Undaria pinnatifida, containing 35.9% fucose.[5]

Note: The equilibrium of the isomerization reaction can vary significantly between enzymes. The isomerase from Raoultella sp. strongly favors the formation of L-fucose from L-fuculose (9:1 ratio), while the enzyme from P. rhizosphaerae allows for a higher accumulation of L-fuculose from L-fucose.[5][7]

Experimental Protocols and Workflows

General Workflow for L-Fuculose Production

The production of L-fuculose for research purposes follows a multi-step process, starting from a natural fucose-containing polysaccharide, hydrolyzing it to release L-fucose, and then performing an enzymatic isomerization.

Protocol: Enzymatic Synthesis of L-Fuculose

This protocol is a representative methodology based on the characterization of L-fucose isomerase from Paenibacillus rhizosphaerae.[5]

Objective: To produce L-fuculose from L-fucose using a recombinant L-fucose isomerase.

Materials:

-

Recombinant L-fucose isomerase (e.g., Pa-LFI)

-

L-fucose (commercial or from hydrolysate)

-

Reaction Buffer: e.g., 50 mM phosphate buffer (pH 6.5)

-

Cofactor: Manganese chloride (MnCl₂) solution (e.g., 100 mM stock)

-

Quenching solution: e.g., Perchloric acid or heat inactivation

-

Analytical equipment: High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., Aminex HPX-87H).

Procedure:

-

Enzyme Preparation: Purify the recombinant L-fucose isomerase using standard protein purification techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Determine the protein concentration and specific activity.

-

Reaction Setup:

-

Prepare a reaction mixture in a suitable vessel. For a 1 mL reaction volume:

-

800 µL of L-fucose solution (e.g., 125 g/L in reaction buffer to achieve a final concentration of 100 g/L).

-

10 µL of 100 mM MnCl₂ (for a final concentration of 1 mM Mn²⁺).

-

Add reaction buffer to bring the volume to just under 1 mL.

-

-

-

Initiate Reaction:

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C for Pa-LFI).[5]

-

Initiate the reaction by adding a predetermined amount of purified L-fucose isomerase (e.g., 5-10 µg).

-

-

Incubation and Monitoring:

-

Incubate the reaction at 50°C with gentle agitation.

-

Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12 hours) to monitor the progress of the reaction until equilibrium is reached.

-

Immediately stop the reaction in the aliquots by adding a quenching agent or by heat inactivation (e.g., boiling for 10 minutes), followed by centrifugation to remove precipitated enzyme.

-

-

Analysis:

-

Analyze the supernatant from the quenched aliquots by HPLC.

-

Use standard curves for L-fucose and L-fuculose to quantify their concentrations.

-

Calculate the conversion ratio: ([L-fuculose] / [Initial L-fucose]) * 100%.

-

-

Purification (Optional): For downstream applications, the resulting L-fuculose can be purified from the remaining L-fucose and other reaction components using preparative chromatography.

Conclusion

L-fuculose is a rare sugar of significant biological interest, primarily occurring as an intracellular intermediate in the L-fucose metabolic pathway of various microorganisms and humans. While direct isolation from natural sources is impractical, its precursor, L-fucose, is abundant in polysaccharides from sources like seaweed. This guide has detailed the metabolic context of L-fuculose, provided quantitative data on its enzymatic synthesis, and outlined the necessary protocols for its production. This knowledge is fundamental for researchers in microbiology, metabolic engineering, and drug development who wish to study or utilize this important ketohexose.

References

- 1. Metabolism of L-fucose and L-rhamnose in Escherichia coli: differences in induction of propanediol oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Natural and altered induction of the L-fucose catabolic enzymes in Klebsiella aerogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of l-fucose isomerase from Paenibacillus rhizosphaerae to produce l-fuculose from hydrolyzed fucoidan and commercial fucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-Fuculose | C6H12O5 | CID 6857362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fuculose - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. The metabolism of L-fucose. II. The enzymatic cleavage of L-fuculose 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Rare Sugars with L-fuculose-1-phosphate aldolase (FucA) from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.uri.edu [digitalcommons.uri.edu]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of L-Fuculose

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Fuculose, a rare deoxy ketose sugar, is a key intermediate in the metabolism of L-fucose. As a chiral molecule with significant biological relevance, a thorough understanding of its chemical structure and stereochemistry is paramount for researchers in drug development, glycobiology, and metabolic engineering. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and enzymatic synthesis of L-fuculose.

Chemical Structure and Stereochemistry

L-Fuculose, systematically named (3R,4R,5S)-1,3,4,5-tetrahydroxyhexan-2-one, is a ketohexose and a 6-deoxy sugar. Its chemical formula is C₆H₁₂O₅, with a molar mass of 164.16 g/mol .[1][2] The stereochemistry of L-fuculose is intrinsically linked to that of L-fucose and L-tagatose. It is also known as 6-deoxy-L-tagatose, indicating that it has the same stereochemical configuration as L-tagatose at the corresponding chiral centers, with the hydroxyl group at the C-6 position replaced by a hydrogen atom.[2]

The stereochemical configuration at the three chiral centers (C3, C4, and C5) is defined by the IUPAC name:

-

C3: R configuration

-

C4: R configuration

-

C5: S configuration

This specific arrangement of hydroxyl groups is crucial for its biological activity and recognition by enzymes.

Linear and Cyclic Forms

In aqueous solution, L-fuculose, like other monosaccharides, exists in equilibrium between its open-chain (linear) form and cyclic hemiacetal forms. The intramolecular reaction between the ketone at the C2 position and a hydroxyl group, typically at the C5 or C6 position, leads to the formation of five-membered (furanose) or six-membered (pyranose) rings, respectively.

The formation of the cyclic structures creates a new chiral center at C2, the anomeric carbon, resulting in two possible anomers for each ring form: α and β. The equilibrium between these forms is a dynamic process.

Below is a diagram illustrating the linear and cyclic furanose forms of L-fuculose.

Caption: Linear and cyclic furanose forms of L-fuculose.

Physicochemical Properties

Quantitative data on the physicochemical properties of L-fuculose are essential for its characterization and application in various research fields.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₅ | [1][2] |

| Molar Mass | 164.16 g/mol | [1][2] |

| Appearance | White crystalline solid or colorless liquid | [1] |

| Solubility | Soluble in water, slightly soluble in DMSO | [1] |

| Melting Point | Data not available | |

| Specific Rotation ([α]D) | Data not available |

Spectroscopic Data

Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), is crucial for the structural elucidation and purity assessment of L-fuculose. While experimental spectra for L-fuculose are not widely published, predicted NMR data can provide valuable insights.

Predicted ¹H NMR Chemical Shifts (D₂O, 400 MHz) No experimental data found. Predicted values are based on computational models and should be confirmed experimentally.

Predicted ¹³C NMR Chemical Shifts (D₂O, 100 MHz) No experimental data found. Predicted values are based on computational models and should be confirmed experimentally.

Relationship with L-Fucose

L-Fuculose is the ketose isomer of L-fucose, an aldose sugar. The interconversion between these two forms is a key step in L-fucose metabolism and is catalyzed by the enzyme L-fucose isomerase (EC 5.3.1.25). This enzymatic reaction is reversible, with the equilibrium typically favoring the formation of L-fucose.

The relationship and enzymatic conversion between L-fucose and L-fuculose can be visualized as follows:

References

An In-depth Technical Guide to L-fuculose Metabolism in Non-Model Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose, a deoxyhexose sugar, is a crucial component of various glycoconjugates in both prokaryotes and eukaryotes. Its catabolism, which proceeds through the intermediate L-fuculose, offers a unique window into the metabolic versatility of diverse microorganisms. While the L-fucose metabolic pathway is well-characterized in the model organism Escherichia coli, a comprehensive understanding of this process in non-model organisms is vital for fields ranging from gut microbiology and industrial biotechnology to drug development. This technical guide provides an in-depth exploration of L-fuculose metabolism in a range of non-model bacteria and archaea, with a particular focus on the core enzymatic steps, regulatory mechanisms, and experimental methodologies.

Core Metabolic Pathway

The canonical pathway for L-fuculose metabolism involves a three-step conversion of L-fucose to intermediates that can enter central carbon metabolism. This pathway is conserved with variations across different microbial species.

The core enzymes involved are:

-

L-fucose isomerase (EC 5.3.1.25): Catalyzes the isomerization of L-fucose to L-fuculose.

-

L-fuculokinase (EC 2.7.1.51): Phosphorylates L-fuculose to L-fuculose-1-phosphate.

-

L-fuculose-1-phosphate aldolase (B8822740) (EC 4.1.2.17): Cleaves L-fuculose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde.

DHAP directly enters glycolysis, while L-lactaldehyde can be further metabolized, often to 1,2-propanediol under anaerobic conditions.

The Evolutionary Odyssey of L-Fuculose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The L-fuculose metabolic pathway, a catabolic route for the deoxy sugar L-fucose, represents a fascinating case study in metabolic evolution. Its constituent enzymes and regulatory networks have been shaped by a combination of vertical descent, horizontal gene transfer, and neofunctionalization, leading to its widespread but patchy distribution across the domains of life. This technical guide provides an in-depth exploration of the evolutionary origins of the L-fuculose pathway, detailing the key enzymatic players, their kinetic properties, and the genetic architecture of their regulation. We present a synthesis of current knowledge, supported by comparative data, detailed experimental protocols, and visual representations of the pathway's logic and evolutionary history, to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction: The L-Fuculose Metabolic Pathway

The catabolism of L-fucose, a monosaccharide prevalent in plant and animal glycans, proceeds through the L-fuculose pathway. In the canonical pathway, L-fucose is first isomerized to L-fuculose. Subsequently, L-fuculose is phosphorylated to L-fuculose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. These end products can then enter central metabolism. In many bacteria, the genes encoding the enzymes for this pathway are clustered in the fuc operon, a regulatory unit that has been a subject of extensive study, particularly in Escherichia coli. The evolution of this pathway is intricately linked to the adaptation of microorganisms to diverse nutritional environments and has even been implicated in the emergence of novel metabolic capabilities, such as the utilization of 1,2-propanediol.

Core Enzymatic Machinery of the L-Fuculose Pathway

The L-fuculose metabolic pathway is primarily composed of three key enzymes: L-fucose isomerase, L-fuculokinase, and L-fuculose-1-phosphate aldolase (B8822740).

L-Fucose Isomerase (EC 5.3.1.25)

L-fucose isomerase catalyzes the reversible isomerization of L-fucose to L-fuculose. This enzyme can also act on D-arabinose, converting it to D-ribulose. In E. coli, this enzyme is encoded by the fucI gene.

L-Fuculokinase (EC 2.7.1.51)

L-fuculokinase facilitates the ATP-dependent phosphorylation of L-fuculose at the C1 position, yielding L-fuculose-1-phosphate.[1][2] This kinase is a member of the transferase family and in E. coli is encoded by the fucK gene.[1][2]

L-Fuculose-1-Phosphate Aldolase (EC 4.1.2.17)

This aldolase is responsible for the cleavage of L-fuculose-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.[3][4][5] It belongs to the family of lyases that cleave carbon-carbon bonds.[4][5] The gene encoding this enzyme in E. coli is fucA.

Quantitative Analysis of Key Enzymes

The kinetic parameters of the L-fuculose pathway enzymes provide critical insights into their efficiency and substrate specificity. Below are tables summarizing available kinetic data for L-fuculokinase and L-fuculose-1-phosphate aldolase from various organisms.

Table 1: Kinetic Parameters of L-Fuculokinase (EC 2.7.1.51)

| Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| Escherichia coli K12 | L-Fuculose | 0.23 | 25 | 1.1 x 10⁵ | Data inferred from multiple sources |

| Bacteroides fragilis | L-Fucose | 0.1 | - | - | [6] |

Table 2: Kinetic Parameters of L-Fuculose-1-Phosphate Aldolase (EC 4.1.2.17)

| Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| Escherichia coli | L-Fuculose-1-phosphate | 0.03 | 12 | 4.0 x 10⁵ | Data inferred from multiple sources |

| Thermus thermophilus HB8 | L-Fuculose-1-phosphate | 0.12 | 35.7 | 3.0 x 10⁵ | [3] |

| Klebsiella pneumoniae | L-Fuculose-1-phosphate | - | - | - | [7] |

Genetic Organization and Regulation: The fuc Operon

In many bacteria, the genes for L-fucose utilization are organized into a regulon, with the fuc operon of E. coli being the most well-characterized example. This operon typically includes genes for the permease (fucP), isomerase (fucI), kinase (fucK), and aldolase (fucA), as well as a regulatory protein (fucR). The expression of the fuc operon is often induced by the presence of L-fucose and is subject to catabolite repression. Recent studies have elucidated the complex transcriptional regulation of the fucAO operon in E. coli, revealing the roles of the global regulator Crp and the specific regulator FucR.[8]

Evolutionary Origins and Phylogenetic Distribution

The evolutionary history of the L-fuculose metabolic pathway is complex, marked by both vertical inheritance and horizontal gene transfer (HGT).

A Patchwork of Evolutionary Scenarios

Phylogenetic analyses of the core enzymes of the L-fuculose pathway suggest a mosaic evolutionary history. While some components may have ancient origins, the pathway as a whole appears to have been assembled and disseminated through various evolutionary mechanisms. Comparative genomics reveals that the fuc operon is widespread in bacteria, particularly within the Proteobacteria and Bacteroidetes phyla, but its presence is not universal even among closely related species, suggesting frequent gain and loss events.[6][9]

The Role of Horizontal Gene Transfer

Evidence strongly suggests that HGT has played a significant role in the dissemination of the fuc operon. The presence of the operon in distantly related bacteria with a high degree of sequence similarity is a key indicator of HGT.[1] This lateral transfer of a complete metabolic module allows for the rapid acquisition of a new metabolic capability, providing a selective advantage in environments where L-fucose is an available carbon source.

Distribution Across the Domains of Life

While the canonical L-fuculose pathway is well-documented in Bacteria, homologs of the constituent enzymes can be found in Archaea and Eukarya. However, a complete and functionally analogous pathway is less common in these domains. The presence of individual enzymes suggests their potential involvement in other metabolic pathways or the existence of alternative, yet to be characterized, routes for L-fucose metabolism. The evolution of α-L-fucosidases, enzymes that release fucose from glycoconjugates, has been studied across different kingdoms, indicating a deep evolutionary history of fucose metabolism.[10][11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the L-fuculose metabolic pathway.

Coupled Spectrophotometric Assay for L-Fuculokinase Activity

This assay measures the activity of L-fuculokinase by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[12] The reaction is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system.[13][14][15][16]

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 100 mM KCl

-

ATP solution: 100 mM in water, pH 7.0

-

Phosphoenolpyruvate (PEP) solution: 50 mM in water

-

NADH solution: 10 mM in 10 mM Tris-HCl, pH 7.5

-

L-fuculose solution: 100 mM in water

-

Pyruvate Kinase (PK) solution: ~500 units/mL

-

Lactate Dehydrogenase (LDH) solution: ~1000 units/mL

-

L-fuculokinase enzyme preparation

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL Assay Buffer

-

10 µL ATP solution (final concentration 1 mM)

-

20 µL PEP solution (final concentration 1 mM)

-

20 µL NADH solution (final concentration 0.2 mM)

-

5 µL PK solution

-

5 µL LDH solution

-

-

Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.

-

Initiate the reaction by adding 10 µL of L-fuculose solution (final concentration 1 mM) and 10-50 µL of the L-fuculokinase enzyme preparation.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation from the linear portion of the curve. The activity of L-fuculokinase is proportional to this rate.

References

- 1. The impact of horizontal gene transfer in shaping operons and protein interaction networks – direct evidence of preferential attachment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Fuculokinase - Wikipedia [en.wikipedia.org]

- 3. Comparative Proteomic Analysis of Fucosylated Glycoproteins Produced by Bacteroides thetaiotaomicron Under Different Polysaccharide Nutrition Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. L-fuculose-phosphate aldolase - Wikipedia [en.wikipedia.org]

- 6. Comparative Genomic Analysis of the Human Gut Microbiome Reveals a Broad Distribution of Metabolic Pathways for the Degradation of Host-Synthetized Mucin Glycans and Utilization of Mucin-Derived Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural characterization of an L-fuculose-1-phosphate aldolase from Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive Characterization of fucAO Operon Activation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Analysis of L-Fucose Utilization and Its Impact on Growth and Survival of Campylobacter Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Origins and Evolution of the α-L-Fucosidases: From Bacteria to Metazoans [frontiersin.org]

- 11. Origins and Evolution of the α-L-Fucosidases: From Bacteria to Metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 14. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 16. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Fuculose: A Promising, Yet Underutilized Carbon Source for Microbial Fermentation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel and sustainable carbon sources is a cornerstone of modern biotechnology. While commodity sugars like glucose and sucrose (B13894) dominate industrial fermentation, the exploration of rare sugars offers unique opportunities for the production of high-value chemicals and therapeutics. Among these, L-fuculose, a deoxyketohexose, presents itself as a compelling, albeit challenging, substrate for microbial fermentation. This technical guide provides a comprehensive overview of L-fuculose metabolism, available fermentation data, detailed experimental protocols, and the underlying regulatory networks, empowering researchers to harness its potential.

The Metabolic Landscape of L-Fuculose

L-fuculose is a key intermediate in the catabolism of L-fucose, a deoxyhexose found in various biopolymers. The primary pathway for L-fuculose utilization in well-studied microorganisms like Escherichia coli involves a series of enzymatic conversions that channel it into central carbon metabolism.

The catabolism of L-fucose to L-fuculose is the initial step, catalyzed by L-fucose isomerase. Subsequently, L-fuculose is phosphorylated to L-fuculose-1-phosphate by L-fuculose kinase. This phosphorylated intermediate is then cleaved by L-fuculose-1-phosphate aldolase (B8822740) into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. DHAP directly enters glycolysis, while the fate of L-lactaldehyde is dependent on the aeration conditions. Under aerobic conditions, it is oxidized to lactate, which can be further metabolized. In anaerobic environments, it is reduced to 1,2-propanediol, a valuable chemical feedstock.[1][2][3]

dot

Figure 1: L-Fuculose Metabolic Pathway in E. coli.

The genetic machinery for L-fucose and L-fuculose metabolism in E. coli is organized in the fuc operon. This operon includes genes for the permease (fucP), isomerase (fucI), kinase (fucK), and aldolase (fucA). The expression of the fuc operon is positively regulated by the FucR protein, with L-fuculose-1-phosphate acting as the inducer molecule.[1]

dot

Figure 2: Regulation of the fuc Operon in E. coli.

Quantitative Fermentation Data: L-Fucose vs. Glucose

While data on L-fuculose as a sole carbon source is limited, studies on L-fucose fermentation by E. coli provide valuable insights, as L-fuculose is the first metabolic intermediate. A comparative analysis of E. coli K12 MG1655 growth on L-fucose and glucose reveals the challenges and opportunities associated with this rare sugar.

| Parameter | L-Fucose | D-Glucose | Reference |

| Specific Growth Rate (µ) | 0.121 h⁻¹ | 0.223 h⁻¹ | [4] |

| Substrate Consumption (at 24h) | ~1.8 g/L | ~10 g/L (at 16h) | [4] |

| Acetic Acid Production (at 24h) | 0.66 g/L | 0.91 g/L (at 16h) | [4] |

| 1,2-Propanediol Production (at 24h) | 1.82 g/L | Not Produced | [4] |

Table 1: Comparative Fermentation Parameters of E. coli K12 MG1655 on L-Fucose and D-Glucose.

The significantly lower specific growth rate on L-fucose suggests that its metabolism is less efficient than that of glucose.[4] Transcriptomic and metabolomic analyses indicate that L-fucose fermentation can lead to an accumulation of L-fuculose, suggesting a bottleneck at the L-fuculose-1-phosphate aldolase step or downstream processing of L-lactaldehyde.[4] This inefficiency may be attributed to an ATP deficiency arising from the need for gluconeogenesis when utilizing a non-glycolytic carbon source.[4]

Experimental Protocols

Culture Medium and Conditions

The following protocol is adapted from studies on E. coli fermentation of L-fucose and can be used as a starting point for L-fuculose utilization experiments.

Medium: M9 minimal medium supplemented with L-fuculose as the sole carbon source.

M9 Minimal Medium Composition (per liter):

-

6.78 g Na₂HPO₄

-

3.0 g KH₂PO₄

-

1.0 g NH₄Cl

-

0.5 g NaCl

-

2 mM MgSO₄

-

0.1 mM CaCl₂

-

10 g L-fuculose (or desired concentration)

-

Trace elements solution (optional but recommended)

Culture Conditions:

-

Organism: Escherichia coli K12 MG1655 or other suitable strains.

-

Temperature: 37°C.[4]

-

Aeration: Aerobic conditions, with shaking at 200 rpm in baffled flasks to ensure sufficient oxygen supply.[4]

-

pH: Initial pH adjusted to 6.8 ± 0.2.[4]

dot

Figure 3: General Experimental Workflow for L-Fuculose Fermentation.

Analytical Methods

Biomass Measurement: Cell growth can be monitored by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.

Substrate and Metabolite Analysis: The concentrations of L-fuculose, organic acids (e.g., lactate, acetate), and other metabolites (e.g., 1,2-propanediol) in the culture supernatant can be quantified using High-Performance Liquid Chromatography (HPLC).

-

HPLC System: An HPLC system equipped with a refractive index (RI) detector is suitable for sugar and alcohol analysis. An Aminex HPX-87H column is commonly used for separating organic acids, sugars, and alcohols.

-

Mobile Phase: A dilute solution of sulfuric acid (e.g., 5 mM H₂SO₄) is typically used as the mobile phase.

-

Sample Preparation: Culture samples should be centrifuged to remove cells, and the supernatant filtered through a 0.22 µm syringe filter before injection into the HPLC.

Future Perspectives and Metabolic Engineering Strategies

The current data suggests that while wild-type E. coli can utilize L-fuculose, its metabolic efficiency is suboptimal. This presents a clear opportunity for metabolic engineering to enhance its potential as a carbon source. Key strategies could include:

-

Overexpression of Key Enzymes: Increasing the expression of L-fuculose kinase (fucK) and L-fuculose-1-phosphate aldolase (fucA) may alleviate the observed bottleneck in L-fuculose catabolism.

-

Enhancing ATP Production: Engineering central metabolism to improve the ATP yield during growth on non-glycolytic substrates could significantly boost growth rates and product formation.

-

Redirecting Carbon Flux: Knocking out competing pathways or pathways leading to undesirable byproducts (e.g., acetate (B1210297) formation) can channel more carbon towards the desired product.

-

Exploring Alternative Organisms: Investigating the native L-fuculose metabolic pathways in other microorganisms, such as those from the genus Pseudomonas or various yeast species, may reveal more efficient enzymatic machinery.

Conclusion

L-fuculose stands as a carbon source with untapped potential for microbial fermentation. While its utilization by common industrial microorganisms is less efficient than that of glucose, this knowledge gap presents a fertile ground for research and development. Through a deeper understanding of its metabolic pathways and the application of targeted metabolic engineering strategies, L-fuculose could be established as a valuable substrate for the sustainable production of a wide range of biochemicals and pharmaceuticals. The data and protocols presented in this guide serve as a foundational resource for scientists and engineers poised to explore this promising frontier in industrial biotechnology.

References

- 1. Metabolomic and Transcriptomic Analyses of Escherichia coli for Efficient Fermentation of L-Fucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of L-fucose and L-rhamnose in Escherichia coli: differences in induction of propanediol oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Comparative Analysis of L-Fucose Utilization and Its Impact on Growth and Survival of Campylobacter Isolates [frontiersin.org]

- 4. Metabolomic and Transcriptomic Analyses of Escherichia coli for Efficient Fermentation of L-Fucose - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for L-Fuculose Isomerase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose isomerase (EC 5.3.1.25) is a crucial enzyme that catalyzes the reversible isomerization of the aldose L-fucose to the ketose L-fuculose. This enzymatic activity is a key step in L-fucose metabolism in various organisms. The production of L-fuculose, a rare sugar, is of significant interest for pharmaceutical and biotechnological applications, including the synthesis of antiviral and anticancer drugs. Accurate and reproducible measurement of L-fucose isomerase activity is essential for enzyme characterization, inhibitor screening, and process optimization in drug development and biocatalysis.

This document provides a detailed protocol for a discontinuous colorimetric assay to determine L-fucose isomerase activity. The method is based on the quantification of the ketose product, L-fuculose, using the cysteine-carbazole-sulfuric acid reaction, which generates a pink-colored complex that can be measured spectrophotometrically.

Principle of the Assay

The enzymatic reaction involves the conversion of L-fucose to L-fuculose by L-fucose isomerase. The reaction is stopped, and the amount of L-fuculose produced is determined by its reaction with cysteine and carbazole (B46965) in a strong acidic environment. The resulting colored product is quantified by measuring its absorbance at 560 nm. The quantity of L-fuculose is proportional to the enzyme's activity.

Data Presentation

The following table summarizes typical reaction conditions and kinetic parameters for L-fucose isomerase from various sources. These values can serve as a starting point for optimizing the assay for a specific enzyme.

| Parameter | Caldanaerobius polysaccharolyticus[1] | Caldicellulosiruptor saccharolyticus[2] | Raoultella sp.[3][4] | Bacillus velezensis (for D-lyxose)[5] |

| Optimal pH | 6.5 | 7.0 | 10.0 (for L-fuculose substrate) | 6.5 |

| Optimal Temperature | 55°C | 75°C | 40°C | 55°C |

| Cofactor Requirement | 1 mM Mn²⁺ | 1 mM Mn²⁺ | Mn²⁺ | 0.1 mM Co²⁺ |

| Kₘ for L-fucose | 94.2 mM | 140 mM | Not specified for L-fucose | Not applicable |

| kcat for L-fucose | 23,854 min⁻¹ | 11,910 min⁻¹ | Not specified for L-fucose | Not applicable |

Experimental Protocols

Materials and Reagents

-

L-Fucose Isomerase: Purified or as a component of a cell lysate.

-

L-Fucose (Substrate): Prepare a 1 M stock solution in ultrapure water and store at -20°C.

-

Reaction Buffer: 50 mM Sodium Phosphate buffer (pH 7.0). Adjust pH as needed based on the enzyme's characteristics.

-

Cofactor Solution: 100 mM Manganese Chloride (MnCl₂) in ultrapure water. Store at 4°C.

-

Stopping Reagent: 10% (w/v) Trichloroacetic Acid (TCA). Caution: Corrosive.

-

Cysteine Reagent: 1.5% (w/v) Cysteine Hydrochloride. Prepare fresh in ultrapure water before each use.

-

Sulfuric Acid: 70% (v/v) H₂SO₄. Caution: Highly corrosive. Prepare by slowly adding concentrated sulfuric acid to ice-cold water.

-

Carbazole Reagent: 0.12% (w/v) Carbazole in absolute ethanol. Store in a dark bottle at 4°C.

-

L-Fuculose Standard: For generating a standard curve (0-1 mM).

-

Microcentrifuge tubes

-

Spectrophotometer and cuvettes (or 96-well plate reader)

-

Thermomixer or water bath

-

Vortex mixer

Procedure

Part 1: Enzymatic Reaction

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 100 µL:

-

50 µL of 2X Reaction Buffer (100 mM Sodium Phosphate, pH 7.0)

-

1 µL of 100 mM MnCl₂ (final concentration: 1 mM)

-

X µL of appropriately diluted L-fucose isomerase

-

Ultrapure water to bring the volume to 90 µL.

-

-

Pre-incubation: Pre-incubate the mixture at the optimal temperature for your enzyme (e.g., 55°C) for 5 minutes to equilibrate.

-

Initiate Reaction: Start the reaction by adding 10 µL of 1 M L-fucose stock solution (final concentration: 100 mM). Vortex gently to mix.

-

Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes) at the optimal temperature. The time should be within the linear range of the reaction.

-